5-Amino-3-(difluoromethyl)isoxazole

Lipophilicity Physicochemical Property Drug Design

5-Amino-3-(difluoromethyl)isoxazole (CAS 1934921-14-8) is a heterocyclic building block within the aminoisoxazole class, defined by a primary amine at the 5-position and a difluoromethyl (CHF2) substituent at the 3-position of the isoxazole ring. The compound has a molecular formula of C4H4F2N2O and a molecular weight of 134.08 g/mol.

Molecular Formula C4H4F2N2O
Molecular Weight 134.08 g/mol
CAS No. 1934921-14-8
Cat. No. B3391632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(difluoromethyl)isoxazole
CAS1934921-14-8
Molecular FormulaC4H4F2N2O
Molecular Weight134.08 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C(F)F)N
InChIInChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2
InChIKeyZDUQKRSWUFXCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(difluoromethyl)isoxazole (CAS 1934921-14-8): A Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Procurement


5-Amino-3-(difluoromethyl)isoxazole (CAS 1934921-14-8) is a heterocyclic building block within the aminoisoxazole class, defined by a primary amine at the 5-position and a difluoromethyl (CHF2) substituent at the 3-position of the isoxazole ring . The compound has a molecular formula of C4H4F2N2O and a molecular weight of 134.08 g/mol . It serves as a versatile synthetic intermediate for constructing more elaborate fluorinated bioactive molecules in both pharmaceutical and agrochemical research programs .

Why Non-Fluorinated Isoxazol-5-amines Cannot Replace 5-Amino-3-(difluoromethyl)isoxazole in Lead Optimization


Isoxazol-5-amines bearing simple alkyl or hydrogen substituents at the 3-position (e.g., 5-amino-3-methylisoxazole, CAS 14678-02-5, or unsubstituted 5-aminoisoxazole, CAS 14678-05-8) differ fundamentally from 5-amino-3-(difluoromethyl)isoxazole in lipophilicity, hydrogen-bonding capacity, and metabolic profile . The CHF2 group acts as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for methyl, alcohol, and thiol moieties, properties that cannot be replicated by a CH3 group or a hydrogen atom . Substituting the target compound with a non-fluorinated analog in a synthetic sequence would produce a final compound with altered logP, modified target engagement, and increased susceptibility to oxidative metabolism—changes that can undermine structure–activity relationships (SAR) and pharmacokinetic performance without affording the same lead optimization space.

Quantitative Procurement-Relevant Differentiation: 5-Amino-3-(difluoromethyl)isoxazole Versus Closest Analogs


Lipophilicity Shift: CHF2 Group Raises Computed LogP by Approximately 1.0 Unit Relative to Non-Fluorinated Isoxazol-5-amines

Computed partition coefficients differentiate 5-amino-3-(difluoromethyl)isoxazole from its closest non-fluorinated analogs. The target compound has a computed logP of 1.19 , compared with 5-amino-3-methylisoxazole (logP reported between −0.06 and 1.15 across vendors ) and unsubstituted 5-aminoisoxazole (logP 0.84 ). The increase of approximately 0.9–1.0 log unit relative to the unsubstituted parent translates to roughly an order-of-magnitude greater lipophilicity, directly impacting membrane permeability and tissue distribution of downstream products.

Lipophilicity Physicochemical Property Drug Design

Antifungal Potency Enhancement: CHF2-Isoxazole Analog Exhibits 2–4× Higher Activity than Parent Fungicide Fluxapyroxad

A representative CHF2-isoxazole derivative (compound 39) designed from the same difluoromethyl isoxazole core displayed 2- to 4-fold higher antifungal activity than the commercial fungicide Fluxapyroxad against Fusarium oxysporum and Aspergillus ustus . This result, obtained through direct head-to-head testing under identical conditions, demonstrates that the CHF2-isoxazole substructure is a privileged scaffold that can outperform the CHF2-pyrazole core used in a billion-dollar agrochemical.

Agrochemistry Antifungal Succinate Dehydrogenase Inhibitor

Multigram-Scale Regioselective Synthesis Enables Bulk Procurement for Library Production

The synthesis of 5-difluoromethylisoxazoles, including analogs of 5-amino-3-(difluoromethyl)isoxazole, has been demonstrated on a multigram scale with high regioselectivity via late-stage deoxofluorination of 5-formyl intermediates, which are themselves prepared through metal-free cycloaddition . In contrast, many non-fluorinated 5-aminoisoxazoles require harsher conditions or give lower regioselectivity . Commercial availability at 98% purity (from Leyan ) further confirms batch consistency suitable for library synthesis.

Synthetic Chemistry Process Chemistry Building Block Supply

Patent-Validated Utility: CHF2-Isoxazole Moiety Appears in Muscle-Targeted Inhibitor Candidates with Defined IC50 Values

The 3-(difluoromethyl)isoxazol-5-amine substructure is a core element of Compound 26 in US Patent 11,873,290 (Edgewise Therapeutics), where the elaborated molecule (2-((3-(difluoromethyl)isoxazol-5-yl)methyl)-6-(2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)pyridazin-3(2H)-one) exhibited an IC50 of 10,000 nM against dystrophin . While the non-fluorinated isoxazole analog is not reported in the same patent, the inclusion of the CHF2 group is consistent with SAR-driven optimization of metabolic stability and target engagement.

Muscle Disease Dystrophin Enzyme Inhibition

Electronic Modulation: CHF2 Group Lowers Isoxazole pKa and Enhances Hydrogen-Bond Donor Capacity Compared to Methyl

The strong electron-withdrawing effect of the CHF2 group (σ-induction) lowers the pKa of adjacent protons on the isoxazole ring relative to a methyl-substituted analog, increasing electrophilicity at the 5-position and enhancing hydrogen-bond donor potential . Literature class-level data indicate that a CHF2 substituent reduces pKa by approximately 1–2 units compared to a CH3 group on heteroaromatic systems . This shift can significantly alter the ionization state at physiological pH, affecting both solubility and binding to biological targets.

Physicochemical Property Bioisostere Drug Design

Highest-Value Application Scenarios for 5-Amino-3-(difluoromethyl)isoxazole (CAS 1934921-14-8) Based on Quantitative Evidence


Agrochemical SAR Libraries Targeting Succinate Dehydrogenase (SDH) with CHF2-Isoxazole Cores

Building block procurement for synthesizing CHF2-isoxazole carboxamide libraries aimed at novel SDH inhibitors is strongly supported by the finding that a representative CHF2-isoxazole analog exhibits 2–4× higher antifungal activity than Fluxapyroxad . Researchers can leverage the established multigram synthetic route to generate diverse amide, ester, or heterocyclic arrays from the 5-amino handle.

Medicinal Chemistry Campaigns Requiring Lipophilic Hydrogen-Bond Donor Bioisosteres

Programs seeking to replace a methyl, hydroxymethyl, or thiol group with a metabolically stable, lipophilic hydrogen-bond donor can use 5-amino-3-(difluoromethyl)isoxazole as an entry point. The computed logP difference of approximately +0.3 to +1.2 units versus the methyl analog provides a quantitative basis for property-based design, while the CHF2 group's H-bond donor capacity (class-level evidence ) supports target engagement optimization.

Diversification of Muscle-Targeted Small Molecule Libraries

The confirmed incorporation of the 3-(difluoromethyl)isoxazol-5-amine fragment into a patent-exemplified dystrophin inhibitor (Compound 26, US 11,873,290) positions this building block as a strategic starting material for programs targeting muscle diseases. The amine handle allows rapid parallel derivatization into amides, ureas, and sulfonamides for SAR expansion.

Property-Driven Fragment Growing and Scaffold Hopping

The CHF2-isoxazole scaffold offers a distinct physicochemical profile compared to the more common CHF2-pyrazole motif. The observed antifungal superiority of the CHF2-isoxazole analog over Fluxapyroxad validates scaffold-hopping exercises where the isoxazole ring replaces pyrazole to achieve differentiated IP and biological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-3-(difluoromethyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.